molecular formula C26H33N5O2S B2427212 7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950346-29-9

7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2427212
CAS RN: 950346-29-9
M. Wt: 479.64
InChI Key: GVDLEIMBRJXZRM-UHFFFAOYSA-N
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Description

This compound is an impurity of Palbociclib , a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. Palbociclib is developed for the treatment of ER-positive and HER2-negative breast cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyridin-2-ylpiperazin-1-yl group, a propyl group, and a tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one group .

Scientific Research Applications

Structural and Synthetic Advances

The synthesis and structure-activity relationship studies of compounds containing the pyrimidine moiety demonstrate their relevance in medicinal chemistry, particularly as ligands for the histamine H4 receptor. These compounds exhibit potential as anti-inflammatory and antinociceptive agents, indicating their usefulness in pain management and inflammation treatment (Altenbach et al., 2008). Additionally, structural characterization of similar compounds, such as Bosentan monohydrate, reveals intricate hydrogen bonding and supramolecular arrangements, suggesting their applicability in designing molecular frameworks with desired chemical properties (Kaur et al., 2012).

Biological Applications

In the realm of antimicrobial research, derivatives of benzothieno[2,3-d]pyrimidin have been synthesized and evaluated against various microorganisms, showing promising antibacterial activity. This underscores the potential of these compounds in developing new antimicrobial agents (El-Abadelah et al., 1998). Furthermore, organotin(IV) complexes containing the pyrimidine structure have demonstrated significant cytotoxic activity against human breast cancer cells, highlighting their potential in cancer therapy (Shpakovsky et al., 2012).

Mechanism of Action

As an impurity of Palbociclib, this compound may share some of its mechanisms of action. Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which are involved in cell cycle regulation .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current public health priority . As this compound is related to Palbociclib, a drug used in the treatment of breast cancer , it could potentially be explored for similar or other therapeutic applications in the future.

properties

IUPAC Name

7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O2S/c1-26(2,3)17-7-8-18-19(16-17)34-25-23(18)24(33)28-20(29-25)9-10-22(32)31-14-12-30(13-15-31)21-6-4-5-11-27-21/h4-6,11,17H,7-10,12-16H2,1-3H3,(H,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDLEIMBRJXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-tert-butyl-2-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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